Comprehensive Technical Guide on 2'-Chloro-4'-nitropropiophenone: Nomenclature, Properties, and Synthetic Methodologies
Comprehensive Technical Guide on 2'-Chloro-4'-nitropropiophenone: Nomenclature, Properties, and Synthetic Methodologies
Executive Summary
In the landscape of modern pharmaceutical synthesis, regioselectively substituted propiophenones serve as critical building blocks for the development of active pharmaceutical ingredients (APIs), including modified cathinones, bupropion analogs, and complex heterocyclic scaffolds. 2'-Chloro-4'-nitropropiophenone is a highly specialized intermediate characterized by its unique ortho-chloro and para-nitro substitution pattern relative to the propanoyl group.
This whitepaper provides an authoritative, in-depth analysis of the compound's chemical identity, physicochemical properties, and the mechanistic rationale behind its synthesis. By dissecting the failures of traditional electrophilic aromatic substitution routes, we establish a highly reliable, self-validating synthetic protocol utilizing a Weinreb amide intermediate.
Chemical Identity, Nomenclature, and Synonyms
The nomenclature of highly substituted aromatic ketones often leads to confusion in literature and procurement. The compound is officially recognized by its IUPAC name, but is frequently referenced by its common synonyms in commercial catalogs[1].
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IUPAC Name: 1-(2-chloro-4-nitrophenyl)propan-1-one
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Common Synonyms:
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2'-Chloro-4'-nitropropiophenone
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2-Chloro-4-nitropropiophenone
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Propan-1-one, 1-(2-chloro-4-nitrophenyl)-
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CAS Registry Number: 1804100-53-5[1]
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MDL Number: MFCD28828146[1]
Quantitative Physicochemical Data
The following table summarizes the core physicochemical metrics of 1-(2-chloro-4-nitrophenyl)propan-1-one, essential for calculating reaction stoichiometry and establishing analytical standards[1],[2].
| Property | Value |
| Molecular Formula | C₉H₈ClNO₃ |
| Molecular Weight | 213.62 g/mol |
| SMILES String | CCC(=O)C1=C(C=C(C=C1)[O-])Cl |
| Appearance | Pale yellow to off-white crystalline solid |
| Storage Conditions | Sealed in dry, room temperature (2-8 °C preferred for long-term stability) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |
Note: The pale yellow coloration is a direct chromophoric result of the conjugated para-nitro group, a property shared with analogous nitropropiophenones[3].
Strategic Synthetic Pathways & Mechanistic Rationale
As an application scientist, I frequently encounter synthetic bottlenecks when attempting to functionalize highly deactivated aromatic systems. The synthesis of 2'-Chloro-4'-nitropropiophenone presents a classic regiochemical and electronic challenge.
The Failure of Traditional Routes
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Direct Friedel-Crafts Acylation: Attempting to react 1-chloro-3-nitrobenzene with propionyl chloride under Lewis acid catalysis (e.g., AlCl₃) generally fails. The strongly electron-withdrawing nitro group depletes electron density from the aromatic ring, preventing the formation of the necessary Wheland intermediate.
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Electrophilic Nitration of 2-Chloropropiophenone: Direct nitration using HNO₃/H₂SO₄ yields poor regioselectivity. The ortho-chloro group is ortho/para-directing, while the propanoyl group is meta-directing. Their combined directing effects predominantly activate the C5 position, leading to 1-(2-chloro-5-nitrophenyl)propan-1-one rather than the desired 4-nitro isomer.
The Optimal Route: Weinreb Amide Methodology
To guarantee absolute regiochemical fidelity, the synthesis must begin with a pre-substituted scaffold: 2-chloro-4-nitrobenzoic acid .
The most reliable method to convert this carboxylic acid to the corresponding ethyl ketone is via a Weinreb amide (N-methoxy-N-methylamide) intermediate.
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Causality: Direct addition of a Grignard reagent (ethylmagnesium bromide) to an ester or acid chloride typically results in over-addition, yielding a tertiary alcohol. The Weinreb amide circumvents this by forming a stable, five-membered cyclic magnesium chelate upon nucleophilic attack. This chelate resists further nucleophilic addition and only collapses to the desired ketone upon acidic aqueous workup.
Figure 1: Synthetic workflow for 2'-Chloro-4'-nitropropiophenone via Weinreb amide intermediate.
Validated Experimental Protocol
The following methodology is designed as a self-validating system , incorporating in-process controls (IPCs) to ensure experimental integrity at every stage.
Step 1: Preparation of 2-Chloro-N-methoxy-N-methyl-4-nitrobenzamide
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Activation: Charge a flame-dried 500 mL round-bottom flask with 2-chloro-4-nitrobenzoic acid (50.0 g, 248 mmol) and anhydrous dichloromethane (DCM, 250 mL). Add catalytic N,N-dimethylformamide (DMF, 0.5 mL).
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Chlorination: Dropwise add thionyl chloride (SOCl₂, 35.4 g, 297 mmol, 1.2 eq) at 0 °C under nitrogen. Warm the mixture to reflux (40 °C) for 2 hours.
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Self-Validation Check: The initial suspension will transition into a clear, homogenous yellow solution once the acid chloride is fully formed. Gas evolution (SO₂ and HCl) will cease.
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Concentration: Concentrate the mixture in vacuo to remove excess SOCl₂, yielding the crude acid chloride. Redissolve in anhydrous DCM (200 mL) and cool to 0 °C.
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Amidation: Sequentially add N,O-dimethylhydroxylamine hydrochloride (26.6 g, 272 mmol, 1.1 eq). Dropwise add triethylamine (TEA, 62.7 g, 620 mmol, 2.5 eq).
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Causality: The excess TEA acts as an acid scavenger, neutralizing both the amine hydrochloride salt and the HCl generated during the substitution, driving the reaction to completion.
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Workup: Stir for 2 hours at room temperature. Quench with saturated aqueous NaHCO₃ (150 mL). Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate to afford the Weinreb amide.
Step 2: Grignard Addition to Yield the Target Ketone
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Preparation: Dissolve the purified Weinreb amide (40.0 g, 163 mmol) in anhydrous tetrahydrofuran (THF, 300 mL) in a flame-dried flask under nitrogen.
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Cooling: Cool the solution strictly to -78 °C using a dry ice/acetone bath.
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Causality: The highly nucleophilic Grignard reagent can potentially attack the electrophilic nitro group or induce single-electron transfer (SET) radical side reactions. Maintaining -78 °C kinetically favors the desired acyl substitution over nitro-group degradation.
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Addition: Slowly add ethylmagnesium bromide (EtMgBr, 3.0 M in diethyl ether, 60 mL, 180 mmol, 1.1 eq) via a syringe pump over 45 minutes.
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Reaction Monitoring: Maintain stirring at -78 °C for 1 hour, then gradually warm to 0 °C over 2 hours.
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Self-Validation Check: Perform Thin-Layer Chromatography (TLC) using Hexanes/EtOAc (3:1). The reaction is complete when the Weinreb amide spot (R_f ~0.3) is entirely consumed, replaced by a new, strongly UV-active spot (R_f ~0.6).
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Quenching: Carefully quench at 0 °C by adding 100 mL of cold 1M HCl.
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Causality: The acidic environment protonates the oxygen atoms of the tetrahedral magnesium chelate, forcing its collapse into the desired ketone and releasing the magnesium salts into the aqueous phase.
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Isolation: Extract the aqueous layer with ethyl acetate (3 x 150 mL). Wash the combined organics with brine, dry over MgSO₄, and concentrate in vacuo. Purify via flash column chromatography to yield 1-(2-chloro-4-nitrophenyl)propan-1-one.
Analytical Validation Standards
To confirm the structural integrity of the synthesized 2'-Chloro-4'-nitropropiophenone, the following analytical parameters should be met:
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¹H NMR (400 MHz, CDCl₃): Look for the characteristic ethyl group splitting: a triplet at ~1.2 ppm (3H, -CH₃) and a quartet at ~3.0 ppm (2H, -CH₂-). The aromatic region (7.5 - 8.5 ppm) will display a classic 1,2,4-trisubstituted splitting pattern (a doublet, a doublet of doublets, and a meta-coupled doublet) corresponding to the three aromatic protons.
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HPLC (C18 Column, Acetonitrile/Water gradient): Ensure peak purity >98% at 254 nm, confirming the absence of the tertiary alcohol over-addition byproduct.
References
1.[1] Title: 1-(2-Chloro-4-nitrophenyl)propan-1-one | Source: BLD Pharm | URL: 1 2.[2] Title: CAS 1804100-53-5 1-(2-Chloro-4-nitrophenyl)propan-1-one | Source: Guidechem | URL: 4 3.[3] Title: 1-(4-Nitrophenyl)propan-2-one | C9H9NO3 | CID 219367 | Source: PubChem | URL: 3
